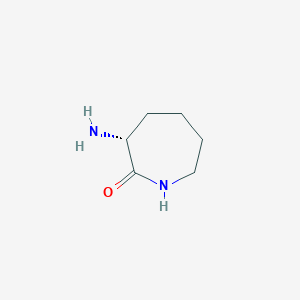

(r)-3-Aminoazepan-2-one

Vue d'ensemble

Description

Lactame de D-lysine : est un composé chiral de formule moléculaire C₆H₁₂N₂OCe composé est remarquable pour son rôle de brique élémentaire dans la synthèse de divers produits pharmaceutiques et de molécules biologiquement actives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lactame de D-lysine peut être synthétisée par plusieurs méthodes. Une approche courante implique la cyclisation de la D-lysine en milieu acide. Ce processus implique généralement le chauffage de la D-lysine avec un acide fort, tel que l'acide chlorhydrique, pour induire la formation du cycle lactame. La réaction est généralement effectuée à des températures élevées pour assurer une cyclisation complète .

Méthodes de production industrielle

Dans un cadre industriel, la production de lactame de D-lysine peut impliquer des méthodes plus efficaces et évolutives. Celles-ci peuvent inclure l'utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles optimales et améliorer le rendement. De plus, l'utilisation de catalyseurs et de paramètres réactionnels optimisés peut améliorer l'efficacité du processus de cyclisation .

Analyse Des Réactions Chimiques

Types de réactions

La lactame de D-lysine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir la lactame de D-lysine en ses dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent donner des dérivés aminés.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle lactame.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers lactames substitués, des amines et des dérivés oxo, qui peuvent être utilisés ultérieurement dans la synthèse de molécules complexes .

Applications De Recherche Scientifique

La lactame de D-lysine a une large gamme d'applications en recherche scientifique :

Chimie : Elle sert de brique élémentaire chirale dans la synthèse de molécules organiques complexes.

Biologie : Elle est utilisée dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.

Médecine : La lactame de D-lysine est un précurseur dans la synthèse d'antibiotiques et d'antagonistes des récepteurs de la neurokinine.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et de produits chimiques fins

Mécanisme d'action

Le mécanisme par lequel la lactame de D-lysine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la synthèse d'antibiotiques, elle agit comme un précurseur qui subit des transformations chimiques supplémentaires pour produire des ingrédients pharmaceutiques actifs. La structure cyclique de la lactame est cruciale pour sa réactivité et son interaction avec les cibles biologiques .

Mécanisme D'action

The mechanism by which D-Lysine lactam exerts its effects involves its interaction with specific molecular targets. For instance, in the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The lactam ring structure is crucial for its reactivity and interaction with biological targets .

Comparaison Avec Des Composés Similaires

Composés similaires

Lactame de L-lysine : Structure similaire mais différente en chiralité.

Antibiotiques bêta-lactames : Partagent la structure cyclique de la lactame mais ont des activités et des applications biologiques différentes.

Caprolactame : Une autre lactame utilisée dans la production de nylon-6.

Unicité

La lactame de D-lysine est unique en raison de sa configuration chirale spécifique, ce qui la rend particulièrement utile dans la synthèse de composés énantiomériquement purs. Cette spécificité chirale est essentielle dans le développement de produits pharmaceutiques où l'activité biologique dépend souvent de la chiralité de la molécule .

Activité Biologique

(R)-3-Aminoazepan-2-one, also known as (R)-2-aminohexano-6-lactam, is a chiral compound with significant potential in medicinal chemistry. This compound features a seven-membered heterocyclic ring structure and contains an amino group and a ketone, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and therapeutic applications of this compound, supported by relevant research findings.

- Molecular Formula: C₆H₁₂N₂O

- Molecular Weight: 128.17 g/mol

- Structure: The compound contains a nitrogen atom at position 3 and a carbonyl group at position 2, enhancing its polarity and potential for hydrogen bonding .

1. Neurotransmission Modulation

Research indicates that this compound serves as a precursor to gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Studies have shown its potential to modulate GABAergic neurotransmission, suggesting implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been investigated for its effects on neuronal survival, neuroinflammation, and protein misfolding associated with these conditions .

2. Antimycobacterial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). One study highlighted that replacing the (S)-3-aminoazepan-2-one moiety in capuramycin with (S)-3-amino-1,4-benzodiazepine-2-one improved antimycobacterial efficacy . This suggests that modifications of the azepan structure can enhance activity against resistant strains of Mtb.

3. Anti-inflammatory and Anti-cancer Properties

Preliminary studies indicate that this compound may possess anti-inflammatory and anti-cancer properties. Its ability to inhibit inflammatory pathways could make it useful in treating various inflammatory conditions. Additionally, ongoing research aims to elucidate specific mechanisms of action related to its anti-cancer effects .

Synthesis Methods

This compound can be synthesized through various methods, often involving cyclization reactions from appropriate precursors. One common synthetic route includes:

- Starting Materials: Appropriate amino acids or lactams.

- Reagents: Use of reducing agents such as sodium borohydride in specific solvents like tetrahydrofuran.

- Yield Optimization: Reaction conditions are optimized to enhance yield and purity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Aminohexanoic Acid | Linear Amino Acid | Non-cyclic structure; lacks lactam functionality |

| 6-Aminocaproic Acid | Linear Amino Acid | Similar chain length but lacks cyclic structure |

| L-2-Aminohexano-6-lactam | Enantiomer | Structural isomer with potentially different activity |

| 4-Amino-1-pentanol | Aliphatic Amine | Shorter chain; lacks lactam ring |

The unique cyclic lactam structure of this compound contributes distinct chemical reactivity and biological properties compared to these similar compounds .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on neuronal cultures found that it significantly reduced markers of neuroinflammation and improved cell viability under stress conditions associated with neurodegenerative diseases.

Case Study 2: Antimycobacterial Efficacy

In preclinical trials, derivatives of this compound were tested against drug-resistant strains of Mtb. Results indicated that certain modifications led to enhanced efficacy, paving the way for new therapeutic strategies against tuberculosis.

Propriétés

IUPAC Name |

(3R)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331447 | |

| Record name | (r)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-33-7 | |

| Record name | (r)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28957-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.